molecular formula C7H12BrNS B12654914 Thiazolium, 3-ethyl-4,5-dimethyl-, bromide CAS No. 121028-75-9

Thiazolium, 3-ethyl-4,5-dimethyl-, bromide

Cat. No.: B12654914
CAS No.: 121028-75-9
M. Wt: 222.15 g/mol
InChI Key: HGCSVSNWTCBBDX-UHFFFAOYSA-M
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Description

Thiazolium, 3-ethyl-4,5-dimethyl-, bromide is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds. The thiazolium cation is structurally analogous to imidazolium, with a sulfur atom replacing one of the nitrogens in imidazolium .

Preparation Methods

The synthesis of thiazolium, 3-ethyl-4,5-dimethyl-, bromide can be achieved through two major methods: the Hantzsch reaction and quaternization. The Hantzsch reaction involves the cyclization of thioamides with α-halocarbonyl compounds. Another common method is quaternization, where thiazoles are alkylated using reagents such as halohydrocarbons, dialkyl sulfates, alkyl triflates, and alkyl p-toluenesulfonates .

Chemical Reactions Analysis

Thiazolium, 3-ethyl-4,5-dimethyl-, bromide undergoes various chemical reactions, including electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position. It is stable under normal conditions but can react with strong oxidizing agents, leading to combustion. The compound is also known to form adducts with diaryl carbodiimides .

Scientific Research Applications

Thiazolium, 3-ethyl-4,5-dimethyl-, bromide has several scientific research applications. It is used as an antistatic agent due to its excellent antistatic and dispersing properties. The compound’s unique structure makes it a valuable tool in various fields, including chemistry, biology, medicine, and industry .

Mechanism of Action

The mechanism of action of thiazolium, 3-ethyl-4,5-dimethyl-, bromide involves its ability to undergo electrophilic and nucleophilic substitutions. The aromaticity of the thiazole ring allows for the delocalization of π-electrons, making it reactive at specific positions. This reactivity enables the compound to interact with various molecular targets and pathways, influencing biochemical processes .

Comparison with Similar Compounds

Thiazolium, 3-ethyl-4,5-dimethyl-, bromide is similar to other thiazole derivatives, such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin. These compounds share the thiazole ring structure but differ in their substituents and biological activities. The unique combination of ethyl and dimethyl groups in this compound distinguishes it from other thiazole derivatives, contributing to its specific properties and applications .

Properties

CAS No.

121028-75-9

Molecular Formula

C7H12BrNS

Molecular Weight

222.15 g/mol

IUPAC Name

3-ethyl-4,5-dimethyl-1,3-thiazol-3-ium;bromide

InChI

InChI=1S/C7H12NS.BrH/c1-4-8-5-9-7(3)6(8)2;/h5H,4H2,1-3H3;1H/q+1;/p-1

InChI Key

HGCSVSNWTCBBDX-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=CSC(=C1C)C.[Br-]

Origin of Product

United States

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